N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline
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Overview
Description
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline is an organic compound known for its vibrant yellow to orange color. It is a solid that is soluble in organic solvents and is primarily used as a dye due to its stability and photoluminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline typically involves the azo coupling reaction between N,N-diethylaniline and 3-amino-1H-indazole. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of 3-amino-1H-indazole, followed by coupling with N,N-diethylaniline .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function and activity. The pathways involved include the inhibition of specific enzymes and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(1H-indazol-3-ylazo)aniline
- N,N-Diethyl-4-(1H-pyrazol-3-ylazo)aniline
- N,N-Diethyl-4-(1H-benzimidazol-3-ylazo)aniline
Uniqueness
N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline stands out due to its unique combination of stability, solubility, and photoluminescent properties. These characteristics make it particularly valuable in applications requiring long-lasting and vibrant dyes .
Properties
CAS No. |
63589-29-7 |
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Molecular Formula |
C17H19N5 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(1H-indazol-3-yldiazenyl)aniline |
InChI |
InChI=1S/C17H19N5/c1-3-22(4-2)14-11-9-13(10-12-14)18-20-17-15-7-5-6-8-16(15)19-21-17/h5-12H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
FKJXEQVPDULPEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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